

# A Meta-Analysis of Idraparinux Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for **Idraparinux**, a long-acting synthetic pentasaccharide that acts as an indirect Factor Xa inhibitor. The development of **Idraparinux** and its biotinylated version, Idrabiotaparinux, was pursued for the prevention and treatment of thromboembolic events. However, its development was ultimately halted due to safety concerns, primarily related to bleeding risk.[1] This guide objectively compares the performance of **Idraparinux** and Idrabiotaparinux with vitamin K antagonists (VKAs), the standard of care at the time of the trials.

### **Executive Summary**

Idraparinux demonstrated non-inferiority in efficacy compared to VKAs for the prevention of thromboembolic events in certain patient populations, such as those with deep vein thrombosis (DVT) and atrial fibrillation (AF).[2][3] However, this efficacy was consistently overshadowed by a significantly increased risk of major and clinically relevant bleeding, particularly in elderly patients and those with renal impairment.[2][4] The AMADEUS trial, a key study in patients with AF, was prematurely terminated due to an excess of intracranial and other major bleeding events in the Idraparinux arm.[2][4][5] The biotinylated formulation, Idrabiotaparinux, was developed to offer a potential reversal agent (avidin), but its development was also discontinued for commercial reasons.[6]

# Data Presentation: Efficacy and Safety Outcomes





The following tables summarize the quantitative data from key clinical trials involving **Idraparinux** and Idrabiotaparinux, comparing them against the standard of care.

Table 1: Efficacy Outcomes of Idraparinux vs. Vitamin K Antagonists (VKA)



| Trial<br>(Indicati<br>on)                   | Treatme<br>nt Arms                                                | N     | Primary<br>Efficacy<br>Outcom<br>e                                      | Event Rate (Idrapari nux/Idra biotapar inux) | Event<br>Rate<br>(VKA)              | Hazard<br>Ratio/O<br>dds<br>Ratio<br>(95% CI) | p-value                            |
|---------------------------------------------|-------------------------------------------------------------------|-------|-------------------------------------------------------------------------|----------------------------------------------|-------------------------------------|-----------------------------------------------|------------------------------------|
| AMADEU<br>S (Atrial<br>Fibrillatio<br>n)[2] | Idraparin<br>ux 2.5<br>mg<br>weekly<br>vs. VKA                    | 4,576 | All stroke<br>and<br>systemic<br>embolism                               | 0.9 per<br>100<br>patient-<br>years          | 1.3 per<br>100<br>patient-<br>years | HR: 0.71<br>(0.39-<br>1.30)                   | 0.007<br>(non-<br>inferiority<br>) |
| BOREAL IS-AF (Atrial Fibrillatio n)[6]      | Idrabiota<br>parinux<br>vs.<br>Warfarin                           | 3,773 | All fatal<br>or non-<br>fatal<br>strokes<br>and<br>systemic<br>embolism | 1.5% per<br>year                             | 1.6% per<br>year                    | HR: 0.98<br>(0.49-<br>1.66)                   | -                                  |
| van Gogh DVT (Deep Vein Thrombo sis)[3]     | Idraparin<br>ux 2.5<br>mg<br>weekly<br>vs.<br>Standard<br>Therapy | 2,904 | Symptom<br>atic<br>recurrent<br>VTE at<br>day 92                        | 2.9%                                         | 3.0%                                | OR: 0.98<br>(0.63-<br>1.50)                   | - (non-<br>inferiority<br>met)     |
| van Gogh PE (Pulmona ry Embolis m)[3]       | Idraparin<br>ux 2.5<br>mg<br>weekly<br>vs.<br>Standard<br>Therapy | 2,215 | Symptom<br>atic<br>recurrent<br>VTE at<br>day 92                        | 3.4%                                         | 1.6%                                | OR: 2.14<br>(1.21-<br>3.78)                   | - (non-<br>inferiority<br>not met) |



| EQUINO<br>X (Deep<br>Vein<br>Thrombo<br>sis)[7][8] | Idrabiota parinux 3 mg weekly vs. Idraparin ux 2.5 mg weekly | 757 | Recurren<br>t VTE at<br>6 months | - | - | - | (Bioequiv<br>alence<br>demonstr<br>ated) |
|----------------------------------------------------|--------------------------------------------------------------|-----|----------------------------------|---|---|---|------------------------------------------|
|----------------------------------------------------|--------------------------------------------------------------|-----|----------------------------------|---|---|---|------------------------------------------|

Table 2: Safety Outcomes of Idraparinux vs. Vitamin K Antagonists (VKA)



| Trial<br>(Indicati<br>on)                          | Treatme<br>nt Arms                                                | N                                   | Primary<br>Safety<br>Outcom<br>e                | Event Rate (Idrapari nux/Idra biotapar inux) | Event<br>Rate<br>(VKA)               | Hazard<br>Ratio/O<br>dds<br>Ratio<br>(95% CI) | p-value |
|----------------------------------------------------|-------------------------------------------------------------------|-------------------------------------|-------------------------------------------------|----------------------------------------------|--------------------------------------|-----------------------------------------------|---------|
| AMADEU<br>S (Atrial<br>Fibrillatio<br>n)[2]        | Idraparin<br>ux 2.5<br>mg<br>weekly<br>vs. VKA                    | 4,576                               | Clinically<br>relevant<br>bleeding              | 19.7 per<br>100<br>patient-<br>years         | 11.3 per<br>100<br>patient-<br>years | -                                             | <0.0001 |
| Intracrani<br>al<br>bleeding                       | 1.1 per<br>100<br>patient-<br>years                               | 0.4 per<br>100<br>patient-<br>years | -                                               | 0.014                                        |                                      |                                               |         |
| BOREAL<br>IS-AF<br>(Atrial<br>Fibrillatio<br>n)[6] | Idrabiota<br>parinux<br>vs.<br>Warfarin                           | 3,773                               | Clinically<br>relevant<br>bleeding              | 6.1% per<br>year                             | 10.0%<br>per year                    | HR: 0.61<br>(0.46-<br>0.81)                   | -       |
| van Gogh DVT (Deep Vein Thrombo sis)[3]            | Idraparin ux 2.5 mg weekly vs. Standard Therapy                   | 2,904                               | Clinically<br>relevant<br>bleeding<br>at day 92 | 4.5%                                         | 7.0%                                 | -                                             | 0.004   |
| van Gogh PE (Pulmona ry Embolis m)[3]              | Idraparin<br>ux 2.5<br>mg<br>weekly<br>vs.<br>Standard<br>Therapy | -                                   | Major<br>bleeding<br>at day 92                  | -                                            | -                                    | -                                             | -       |



| EQUINO<br>X (Deep<br>Vein<br>Thrombo<br>sis)[7] | Idrabiota parinux 3 mg weekly vs. Idraparin ux 2.5 mg weekly | 757  | Major<br>bleeding | 0.8% | 3.8% | - | - |  |
|-------------------------------------------------|--------------------------------------------------------------|------|-------------------|------|------|---|---|--|
| Clinically<br>relevant<br>bleeding              | 5.2%                                                         | 7.3% | -                 | -    |      |   |   |  |

## **Experimental Protocols**

Below are the detailed methodologies for the key clinical trials cited in this guide.

### **AMADEUS Trial**

- Objective: To compare the efficacy and safety of Idraparinux with VKA for the prevention of stroke and systemic embolism in patients with atrial fibrillation.
- Study Design: A randomized, open-label, non-inferiority trial.[2][9]
- Patient Population: Patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.[2]
- Inclusion Criteria: Documented atrial fibrillation (paroxysmal, persistent, or permanent), age ≥18 years, and at least one of the following: age >75 years, history of stroke or TIA, hypertension, diabetes mellitus, or coronary artery disease.
- Exclusion Criteria: Prosthetic heart valves, severe renal impairment (creatinine clearance <30 mL/min), active bleeding, or high risk of bleeding.
- Treatment Arms:
  - Idraparinux: 2.5 mg administered subcutaneously once weekly.[2]



- VKA (warfarin or acenocoumarol): Dose-adjusted to a target International Normalized Ratio (INR) of 2.0-3.0.[2]
- Primary Efficacy Outcome: The cumulative incidence of all stroke (ischemic, hemorrhagic, or unspecified) and non-central nervous system systemic embolism.[2]
- Primary Safety Outcome: Clinically relevant bleeding, defined as a composite of major and clinically relevant non-major bleeding.[2]

### **BOREALIS-AF Trial**

- Objective: To assess the non-inferiority of idrabiotaparinux versus warfarin for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[6]
- Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.
- Patient Population: Patients with electrocardiogram-documented permanent, persistent, or paroxysmal non-valvular atrial fibrillation with an indication for long-term VKA therapy.[10]
- Inclusion Criteria: Indication for VKA therapy for AF.[10]
- Exclusion Criteria: Stroke or TIA within the previous 5 days, transient AF caused by a
  reversible disorder, planned major surgery or cardioversion within 30 days, and baseline
  creatinine clearance < 30 mL/min.[10]</li>
- Treatment Arms:
  - Idrabiotaparinux: 3 mg subcutaneously once weekly for the first 7 weeks, followed by 2 mg thereafter. Patients with a creatinine clearance of 30-50 mL/min or aged ≥ 75 years received 1.5 mg after the first 7 weeks.[6]
  - Warfarin: Administered daily with dose adjustment to maintain an INR between 2.0 and
     3.0.[6]
- Primary Efficacy Outcome: The composite of all fatal or non-fatal strokes and systemic embolism.[6]



 Primary Safety Outcome: Clinically relevant bleeding (major and clinically relevant non-major bleeding).

### van Gogh DVT and PE Trials

- Objective: To compare the efficacy and safety of once-weekly subcutaneous **Idraparinux** with standard therapy (heparin followed by a VKA) for the treatment of acute DVT and PE.[3]
- Study Design: Two separate randomized, open-label, non-inferiority trials.[3]
- Patient Population: Patients with objectively confirmed symptomatic DVT or PE.[3]
- Treatment Arms:
  - Idraparinux: 2.5 mg subcutaneously once weekly for 3 or 6 months.[3]
  - Standard Therapy: Unfractionated heparin or low-molecular-weight heparin followed by a dose-adjusted VKA for 3 or 6 months.[3]
- Primary Efficacy Outcome: Symptomatic recurrent venous thromboembolism (VTE) at 3 months.[3]
- Primary Safety Outcome: Clinically relevant bleeding.

### **EQUINOX Trial**

- Objective: To demonstrate the bioequivalence of idrabiotaparinux with idraparinux and to assess the efficacy and safety of idrabiotaparinux for the treatment of DVT.[7][8]
- Study Design: A multicenter, randomized, double-blind study.[8]
- Patient Population: Patients with symptomatic and confirmed DVT.[8]
- Treatment Arms:
  - Idrabiotaparinux: 3 mg subcutaneously once weekly for 6 months.[8]
  - Idraparinux: 2.5 mg subcutaneously once weekly for 6 months.[8]



 Main Outcome Events: Clinically relevant bleeding (major or not), death, or symptomatic recurrent VTE within 6 months of randomization.[8] A substudy also assessed the reversal of the anticoagulant effect of idrabiotaparinux by intravenous avidin.[8]

# Mandatory Visualization Coagulation Cascade and Mechanism of Action of Idraparinux



Click to download full resolution via product page



Caption: Mechanism of action of Idraparinux in the coagulation cascade.

# **Clinical Trial Workflow: A Generalized Representation**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of idraparinux and idrabiotaparinux for anticoagulant therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of idraparinux with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idraparinux versus standard therapy for venous thromboembolic disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Idraparinux Investigational Agent for Treatment and Prevention of Thromboembolic Events Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Comparison of idrabiotaparinux with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: the Borealis-Atrial Fibrillation Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequipotency of idraparinux and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [A Meta-Analysis of Idraparinux Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674382#meta-analysis-of-idraparinux-clinical-trial-data]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com